molecular formula C20H14N2 B182638 4-[(E)-2-quinolin-4-ylethenyl]quinoline CAS No. 5428-66-0

4-[(E)-2-quinolin-4-ylethenyl]quinoline

Cat. No.: B182638
CAS No.: 5428-66-0
M. Wt: 282.3 g/mol
InChI Key: CZRZWBZZWIQLOK-MDZDMXLPSA-N
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Description

Chemical Structure and Classification within Styrylquinoline Compounds

This compound belongs to the styrylquinoline class of compounds, which are characterized by their fully aromatic, flat, and rather lipophilic structures. The compound consists of two quinoline rings connected by an ethylene bridge in the E (trans) configuration, creating a rigid, planar molecular architecture. Crystallographic analysis reveals that the central double bond maintains a trans configuration, with the two quinoline rings forming similar angles with the plane of the double bond. This structural arrangement is critical for the compound's photochemical behavior and biological activity.

The molecular geometry exhibits significant planarity, which is characteristic of styrylquinoline compounds and contributes to their ability to intercalate with biological macromolecules. The compound's lipophilic nature, derived from its extended aromatic system, facilitates membrane permeability and cellular uptake. The quinoline moieties provide nitrogen-containing heterocyclic frameworks that can participate in hydrogen bonding and coordinate with metal ions, enhancing the compound's versatility in biological systems.

Comparative structural analysis with other styrylquinoline derivatives demonstrates that the 4-position substitution pattern on both quinoline rings is particularly significant for biological activity. The symmetrical arrangement of the quinoline units, connected through the E-configured ethylene bridge, creates a unique molecular scaffold that distinguishes this compound from other quinoline derivatives. The planar structure and extended conjugated system contribute to the compound's photochemical properties, making it suitable for applications in photodynamic therapy and materials science.

Historical Development of Styrylquinoline Research

The first reports on styrylquinoline synthesis and biological activity were published roughly a century ago, marking the beginning of a long and sometimes interrupted research trajectory. However, early research efforts were significantly hampered by the compounds' low selectivity, unfavorable toxicity profiles, and poorly understood mechanisms of action. These challenges led to the abandonment of styrylquinoline research for extended periods, despite their promising initial biological activities.

The renaissance of styrylquinoline research began with the discovery of antiretroviral activity in several styrylquinoline derivatives, particularly their identification as HIV integrase inhibitors. This breakthrough reinvigorated scientific interest in the entire class of compounds and led to systematic investigations of their structure-activity relationships. The recognition that styrylquinolines could serve as effective antiviral agents opened new avenues for research and development.

Subsequently, researchers began to revisit other biological activities of styrylquinolines, including their antifungal and anticancer properties. The development of more sophisticated analytical techniques and better understanding of drug-target interactions allowed scientists to address the selectivity and toxicity issues that had previously limited their therapeutic potential. Modern medicinal chemistry approaches, including rational drug design and computational modeling, have facilitated the optimization of styrylquinoline structures for specific therapeutic applications.

The considerable increase in published research regarding styrylquinoline activity spectrum in recent years has established these compounds as legitimate candidates for clinical development. Advanced synthetic methodologies and improved understanding of their mechanisms of action have positioned styrylquinolines, including this compound, as promising leads for various therapeutic applications.

Significance in Medicinal Chemistry and Materials Science

This compound has earned a prominent position in medicinal chemistry due to the discovery of new activities, profound mechanisms of action, and the advancement of related compounds to clinical trials. The compound's planar aromatic structure and extended conjugated system make it particularly suitable for interactions with biological targets, including nucleic acids, proteins, and cellular membranes.

In medicinal chemistry, the compound serves as a versatile scaffold for drug development due to its ability to undergo various chemical modifications while maintaining its core structural integrity. The quinoline moieties provide multiple sites for functionalization, allowing medicinal chemists to fine-tune biological activity, selectivity, and pharmacokinetic properties. The compound's lipophilic nature facilitates cellular uptake, while its aromatic system enables π-π stacking interactions with biological targets.

The photochemical properties of this compound have attracted attention in materials science applications. The compound's ability to undergo [2+2]-photocycloaddition reactions in both thin films and single crystals makes it valuable for the development of photoswitchable materials and optical devices. These photochemical transformations can be utilized in the design of smart materials that respond to light stimuli.

Recent studies have demonstrated the compound's potential in developing new highly effective and low-toxic biologically active compounds. The molecular modeling approaches based on this scaffold have shown promise in identifying compounds with enhanced therapeutic indices. The compound's ability to modulate various biological pathways while maintaining acceptable toxicity profiles makes it an attractive template for drug discovery efforts targeting multiple therapeutic areas.

Nomenclature, IUPAC Identification, and Related Synonyms

The systematic IUPAC nomenclature for this compound is 4,4′-[(E)-1,2-Ethenediyl]diquinoline, reflecting its structural composition of two quinoline units connected by an ethylene bridge in the E configuration. The compound is also known by several alternative names that describe its structural features from different perspectives, including 4-(2-(4-Quinolinyl)vinyl)quinoline and trans-bis(4-quinolyl)ethylene.

The Chemical Abstracts Service (CAS) registry numbers associated with this compound include 5428-66-0 and 6286-88-0, providing unique identifiers for database searches and chemical procurement. The compound appears in various chemical databases under different synonyms, including 1,2-di(4-quinolyl)ethylene and 4,4′-ethene-1,2-diyldiquinoline, which emphasize different aspects of its structural organization.

Alternative naming conventions focus on the styryl character of the molecule, with designations such as this compound and 4-[2-(4-quinolinyl)vinyl]quinoline. These names highlight the vinyl linkage between the quinoline rings and explicitly indicate the E stereochemistry of the double bond. The variety of naming conventions reflects the compound's classification across multiple chemical families and its relevance to different research areas.

The molecular formula C₂₀H₁₄N₂ and molecular weight of 282.346 g/mol provide fundamental identifiers for the compound. The ChemSpider ID 4754915 offers another unique database identifier that facilitates literature searches and chemical information retrieval. Understanding these various nomenclature systems is essential for comprehensive literature reviews and chemical database searches related to this compound and its derivatives.

Basic Characteristics of the E Configuration

The E (entgegen) configuration of the ethylene bridge in this compound is a critical structural feature that determines many of the compound's physical, chemical, and biological properties. In this configuration, the two quinoline substituents are positioned on opposite sides of the double bond, creating a trans arrangement that maximizes the distance between the bulky aromatic systems.

Crystallographic studies have confirmed that the central double bond maintains its trans configuration in the solid state, with the two quinoline rings forming similar angles with the plane of the double bond. This geometric arrangement contributes to the compound's planarity and influences its ability to pack efficiently in crystal structures. The E configuration also affects the compound's photochemical behavior, as it can undergo photoisomerization to the corresponding Z isomer under appropriate conditions.

The E configuration has significant implications for the compound's biological activity, as it determines the spatial relationship between the two quinoline moieties and their potential interaction sites. The trans arrangement allows for optimal binding to biological targets that require specific geometric relationships between pharmacophoric elements. The extended, linear structure of the E isomer facilitates intercalation between DNA base pairs and enables effective π-π stacking interactions with aromatic amino acid residues in proteins.

Photochemical studies have demonstrated that styrylquinoline compounds, including this derivative, can undergo [2+2]-photocycloaddition reactions that depend on the initial E configuration. The ability to control and predict these photochemical transformations is essential for applications in photodynamic therapy and materials science. The E configuration also influences the compound's spectroscopic properties, including its absorption and emission characteristics, which are important for both analytical applications and potential use as fluorescent probes.

Properties

CAS No.

5428-66-0

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

IUPAC Name

4-[(E)-2-quinolin-4-ylethenyl]quinoline

InChI

InChI=1S/C20H14N2/c1-3-7-19-17(5-1)15(11-13-21-19)9-10-16-12-14-22-20-8-4-2-6-18(16)20/h1-14H/b10-9+

InChI Key

CZRZWBZZWIQLOK-MDZDMXLPSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=NC4=CC=CC=C34

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=NC4=CC=CC=C34

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=NC4=CC=CC=C34

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Styrylquinolines

Compound Name CAS No. Substituents Melting Point (°C) Applications Key References
4-[(E)-2-Quinolin-4-ylethenyl]quinoline - Quinoline at both ends of ethenyl bridge ~140 Optoelectronics, Antitumor
4-(4-Dimethylaminostyryl)quinoline 897-55-2 N,N-Dimethylaniline substituent 140 Antitumor, Fluorescent probes
7-Chloro-4-(pyrrolidin-1-yl)quinoline - Chlorine at 7-position, pyrrolidine at 4 - Antimicrobial research
4-[(E)-2-Quinolin-7-ylethenyl]aniline 54-83-1 Aniline substituent - Fluorescent dyes

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The dimethylamino group in 4-(4-Dimethylaminostyryl)quinoline enhances electron donation, improving fluorescence properties , whereas chlorine in 7-Chloro-4-(pyrrolidin-1-yl)quinoline increases electrophilicity, aiding antimicrobial activity .
  • Conjugation Effects: Extended conjugation in this compound improves charge transport, making it suitable for OLEDs , while the aniline substituent in 54-83-1 shifts absorption spectra for sensor applications .

Key Findings :

  • Antitumor Activity: Styrylquinolines like 4-(4-Dimethylaminostyryl)quinoline show moderate antitumor efficacy but higher toxicity (TDLo = 100 mg/kg) compared to pyrimidine-quinoline hybrids, which exhibit broader-spectrum antimicrobial activity .
  • Mechanistic Differences: Quinoline derivatives with heterocyclic moieties (e.g., pyrimidine) disrupt microbial DNA synthesis , while styrylquinolines intercalate into DNA or inhibit kinase pathways in cancer cells .

Optoelectronic Properties

Table 3: Optoelectronic Performance

Compound λₐᵦₛ (nm) λₑₘ (nm) Charge Mobility (cm²/V·s) Application Reference
This compound 350 450 0.12 OLED emissive layer
Q3 (Slodek et al.) 380 520 0.08 Solar cell sensitizer
Chloroquine 330 - - Antimalarial

Insights :

  • The extended π-system in this compound results in higher charge mobility than carbazole-substituted quinolines (Q3), making it superior for OLEDs .
  • Substitution at the 4-position with electron-withdrawing groups (e.g., chlorine in chloroquine) reduces optoelectronic utility but enhances pharmacological activity .

Preparation Methods

Friedländer Synthesis for Quinoline Subunit Construction

The Friedländer reaction, which condenses o-aminobenzaldehyde derivatives with ketones, provides a robust pathway to functionalized quinolines. For 4-[(E)-2-quinolin-4-ylethenyl]quinoline, this method can be employed to synthesize 4-methylquinoline precursors. As demonstrated by Sahu et al., the reaction of o-aminobenzaldehyde with acetone under alkaline conditions yields 4-methylquinoline via cyclodehydration. Modifying the ketone component to include α,β-unsaturated systems may facilitate subsequent ethenyl bridge formation. For instance, using crotonaldehyde instead of acetone could introduce a double bond, though this approach requires precise control to avoid polymerization.

Pfitzinger Reaction for Carboxylic Acid Derivatives

The Pfitzinger synthesis, a variant of the Friedländer method, utilizes isatin and ketones to produce quinoline-4-carboxylic acids. As reported in a 2023 study, 2-(4-bromophenyl)quinoline-4-carboxylic acid was synthesized via Pfitzinger conditions (isatin + 4-bromoacetophenone in refluxing ethanol/KOH). Decarboxylation of such intermediates could yield 4-methylquinoline, a critical precursor for ethenylation. This method offers regioselectivity advantages, as the carboxylic acid group is exclusively introduced at the 4-position.

Strategies for Ethenyl Bridge Installation

Aldol Condensation Between Quinoline-4-Carbaldehydes

A two-step approach involving oxidation of 4-methylquinoline to 4-quinolinecarbaldehyde, followed by base-catalyzed aldol condensation, presents a viable route. For example, 4-quinolinecarbaldehyde derivatives undergo dehydration in the presence of NaOH or KOtBu to form α,β-unsaturated ketones. As observed in Combe’s quinoline synthesis, β-diketones participate in acid-catalyzed cyclization with arylamines. Adapting this, two equivalents of 4-quinolinecarbaldehyde could undergo crossed aldol condensation, though stereocontrol remains a challenge. Computational studies suggest that bulky bases like LDA may favor the E-isomer by minimizing steric hindrance during enolate formation.

Integrated One-Pot Methodologies

Three-Component Coupling Reactions

Recent advances in multi-component reactions (MCRs) offer streamlined approaches. A 2025 study demonstrated the synthesis of pyrimido[4,5-b]quinolines via Fe₃O₄@nano-cellulose/Sb(V)-catalyzed condensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-indanedione, and aldehydes. Adapting this protocol, substituting the aldehyde with 4-quinolinecarbaldehyde and introducing a second quinoline unit could yield the target compound. Solvent-free conditions at 70°C, as described, may enhance atom economy and reduce side reactions.

Tandem Pfitzinger-Heck Reaction Sequences

A novel tandem approach combines Pfitzinger synthesis with in situ cross-coupling. For example, isatin and 4-acetylquinoline undergo Pfitzinger cyclization to form quinoline-4-carboxylic acid, which is esterified and decarboxylated to 4-vinylquinoline. Subsequent Heck coupling with 4-bromoquinoline under Pd catalysis could furnish the desired product. This method mirrors the esterification-hydrazinolysis sequence reported for 2-(4-bromophenyl)quinoline-4-carboxylate derivatives.

Stereochemical Control and Optimization

Influence of Base and Solvent on E/Z Selectivity

The E-configuration of the ethenyl bridge is critical for conjugation and electronic properties. Studies on analogous styrylquinolines reveal that polar aprotic solvents (e.g., DMF, DMSO) favor the E-isomer due to stabilized transition states, while protic solvents (e.g., ethanol) promote Z-isomerization via hydrogen bonding. Base strength also plays a role: strong bases like KOtBu achieve >90% E-selectivity in aldol condensations, whereas weaker bases (e.g., NaOAc) yield mixtures.

Catalytic Systems for Enhanced Efficiency

Transition metal catalysts significantly impact reaction efficiency. For Heck couplings, Pd(OAc)₂ with PPh₃ as a ligand in DMAc at 120°C achieves full conversion within 12 hours. Alternatively, Fe₃O4@nano-cellulose/Sb(V) composites, as used in three-component reactions, provide magnetic recyclability and reduce catalyst loading to 5 mol%.

Analytical and Spectroscopic Characterization

Spectroscopic Differentiation of E/Z Isomers

1H NMR spectroscopy reliably distinguishes E and Z isomers via coupling constants (J) of the ethenyl protons. The E-configuration exhibits J = 12–16 Hz due to transdiaxial coupling, while the Z-isomer shows J = 8–12 Hz. In the target compound, the E-isomer’s vinyl protons resonate at δ 6.8–7.2 ppm as a doublet with J ≈ 15 Hz.

X-ray Crystallographic Validation

Single-crystal X-ray diffraction remains the gold standard for confirming regiochemistry and stereochemistry. A 2024 analysis of 2-methylquinoline derivatives revealed planar quinoline rings with dihedral angles <5° between rings, suggesting minimal steric hindrance in the E-configuration.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst/BaseTemp (°C)Yield (%)E-SelectivityReference
Friedländer + Aldolo-aminobenzaldehyde, ketonesNaOH8045–5585%
Pfitzinger + HeckIsatin, 4-bromoacetophenonePd(OAc)₂, K₂CO₃10068–72>95%
Three-Component4-quinolinecarbaldehydeFe₃O4@cellulose/Sb(V)7075–8090%
Doebner-MillerAniline, α,β-unsaturated ketonesHCl11060–6580%

Q & A

Q. Methodological Recommendation :

  • Screen catalysts (e.g., Pd(PPh₃)₄ vs. CuI) to optimize stereoselectivity.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Question
Use a combination of:

  • NMR (¹H, ¹³C, DEPT) to confirm regiochemistry and substituent orientation. For example, trans-vinylic protons exhibit coupling constants (J) > 16 Hz .
  • X-ray crystallography to resolve the E-configuration of the ethenyl group, as seen in related 4-(adamantanyl)quinoline derivatives .
  • UV-Vis/fluorescence spectroscopy to assess π-conjugation effects; λmax typically appears at 350–370 nm due to extended quinoline conjugation .

Q. Methodological Note :

  • Include positive controls (e.g., donepezil for cholinesterase assays) to validate experimental conditions .

How should researchers address contradictions in reported biological activities of quinoline derivatives?

Advanced Research Question
Discrepancies often arise from assay variability (e.g., enzyme source, cell line specificity) or structural modifications. For example, 4-aminoquinolines show divergent antimalarial vs. anticancer activities due to substituent effects on cellular uptake .

Q. Resolution Strategy :

  • Replicate assays under standardized conditions (e.g., consistent ATP concentrations in kinase assays).
  • Perform SAR studies: Compare logP, H-bond donors, and steric bulk using analogs like 4-chloro-2-methylquinoline .

What computational approaches predict the binding affinity of this compound to neurological targets?

Advanced Research Question

  • Molecular docking (AutoDock Vina) to model interactions with acetylcholinesterase (AChE), focusing on π-π stacking with Trp286 and hydrogen bonds with catalytic triad residues .
  • MD simulations (GROMACS) to assess stability of the ligand-receptor complex over 100 ns trajectories .

Advanced Research Question

  • Optimize solvent systems : DMF/water mixtures enhance solubility of polar intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hrs vs. 12 hrs) and improves yield by 15–20% .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

What strategies stabilize this compound under physiological conditions?

Advanced Research Question

  • pH buffering : Stable at pH 6–8; degradation occurs in acidic media (t₁/₂ < 24 hrs at pH 3) .
  • Lyophilization : Formulate with cyclodextrins to enhance aqueous solubility and prevent aggregation .

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